o-Tolylmagnesium chloride

Catalog No.
S1894353
CAS No.
33872-80-9
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolylmagnesium chloride

CAS Number

33872-80-9

Product Name

o-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

LQVSLLSEXLZRRH-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .

o-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula C7_7H7_7ClMg. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. The compound appears as a colorless to pale yellow liquid or solid, depending on its concentration and form. Its molecular weight is approximately 150.89 g/mol, and it has a specific gravity of 0.96 .

The compound is known for its reactivity, particularly with water, which can lead to violent reactions. It is primarily used in the formation of carbon-carbon bonds in organic synthesis and can react with various electrophiles to produce substituted aromatic compounds .

  • Nucleophilic Addition: It reacts with carbonyl compounds (like aldehydes and ketones) to form alcohols. For example:
    o Tolylmagnesium chloride+acetoneo Tolyl alcohol\text{o Tolylmagnesium chloride}+\text{acetone}\rightarrow \text{o Tolyl alcohol}
  • Coupling Reactions: It can couple with aryl halides in the presence of transition metal catalysts to form biphenyl derivatives. For instance:
    o Tolylmagnesium chloride+bromobenzeneNi catalyst2 methylbiphenyl\text{o Tolylmagnesium chloride}+\text{bromobenzene}\xrightarrow{\text{Ni catalyst}}\text{2 methylbiphenyl}
  • Formation of Aryl Ethers: It can react with alkyl halides to form aryl ethers:
    o Tolylmagnesium chloride+alkyl halideo Tolyl ether\text{o Tolylmagnesium chloride}+\text{alkyl halide}\rightarrow \text{o Tolyl ether}

These reactions highlight the versatility of o-tolylmagnesium chloride in synthetic organic chemistry.

o-Tolylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction with Magnesium: The most common method involves reacting o-tolyl chloride with magnesium metal in anhydrous ether solvents such as tetrahydrofuran:
    o Tolyl chloride+Mgethero Tolylmagnesium chloride\text{o Tolyl chloride}+\text{Mg}\xrightarrow{\text{ether}}\text{o Tolylmagnesium chloride}
  • Grignard Reaction: This method utilizes the reaction of o-tolyl bromide or iodide with magnesium turnings in a dry solvent:
    • The reaction typically occurs under inert atmosphere conditions to prevent moisture interference.
  • Alternative Solvents: Research indicates that using different solvents like diethyl ether or other alkyl-substituted tetrahydrofuran can influence the yield and purity of the product .

o-Tolylmagnesium chloride finds applications primarily in organic synthesis:

  • Synthesis of Aryl Compounds: It is widely used for synthesizing complex aryl compounds through nucleophilic substitution and coupling reactions.
  • Preparation of Pharmaceuticals: Its derivatives are utilized as intermediates in the synthesis of various pharmaceutical agents.
  • Material Science: It may also be involved in the development of new materials by facilitating polymerization reactions.

Several compounds share similarities with o-tolylmagnesium chloride, particularly within the realm of Grignard reagents:

Compound NameMolecular FormulaKey Features
p-Tolylmagnesium chlorideC7_7H7_7ClMgSimilar reactivity; para-substituted variant
Phenylmagnesium bromideC6_6H5_5MgBrUsed for similar coupling reactions; more stable
Benzylmagnesium chlorideC7_7H7_7MgClReacts similarly; used for synthesizing benzyl derivatives
m-Tolylmagnesium bromideC7_7H7_7MgBrMeta-substituted variant; similar applications

Uniqueness: o-Tolylmagnesium chloride is unique due to its ortho-substitution, which influences its reactivity patterns compared to para and meta analogs. This positional difference affects sterics and electronics, leading to distinct reaction outcomes in synthetic applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0086696 g/mol

Monoisotopic Mass

150.0086696 g/mol

Heavy Atom Count

9

UNII

GUL3ABU3P5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (59.38%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

33872-80-9

General Manufacturing Information

Magnesium, chloro(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-16

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